molecular formula C7H7IO2 B8722109 4-Iodo-3-methoxyphenol

4-Iodo-3-methoxyphenol

Cat. No.: B8722109
M. Wt: 250.03 g/mol
InChI Key: OFCHGCVDLQXXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-3-methoxyphenol is a useful research compound. Its molecular formula is C7H7IO2 and its molecular weight is 250.03 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7IO2

Molecular Weight

250.03 g/mol

IUPAC Name

4-iodo-3-methoxyphenol

InChI

InChI=1S/C7H7IO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3

InChI Key

OFCHGCVDLQXXFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-methoxyphenol (600 mg, 4.83 mmol) and N-iodosuccinimide (1.09 g, 4.84 mmol) was dissolved in anhydrous N,N-dimethylformamide (25 mL), and the mixture was stirred at room temperature overnight. Ethyl acetate (100 mL) and diethylether (100 mL) were added. The organic layer was washed with 1% aqueous sodium thiosulfate solution (200 mL), water (100 mL), and saturated brine (50 mL), dried over anhydrous magnesium sulfate, and then the solvent was removed under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate) to give the titled reference compound (167 mg) as a colorless oil. (Yield 14%)
Quantity
600 mg
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reactant
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1.09 g
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100 mL
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reactant
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100 mL
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reactant
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Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
14%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

3-Methoxyphenol (2.0 ml, 18.2 mmol) was dissolved in dry DMF (50 ml). Sodium iodide (3.3 g, 21.9 mmol) and chloramine-T (5.0 g, 21.9 mmol) was added to the mixture and the reaction was stirred at room temperature for one hour. The reaction mixture was diluted with water (150 ml), acidified with 5% hydrochloric acid solution and extracted with ethyl acetate (2×100 ml). The organic layer was washed with 5% sodium thiosulphate solution (200 ml) and dried over sodium sulphate. The product was purified by flash chromatography on silica gel twice (first with dichloromethane, then with 20% ethyl acetate in petroleum ether). The yield was 0.82 g (18%). 1H NMR (CDCl3, 500 MHz): δ 7.52 (1H, d, J=8.5 Hz), 6.63 (1H, d, J=3.0 Hz), 6.37 (1H, dd, J=8.5 Hz, 3.0 Hz), 5.27 (1H, s), 3.81 (3H, s).
Quantity
2 mL
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reactant
Reaction Step One
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50 mL
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solvent
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3.3 g
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reactant
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5 g
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reactant
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0 (± 1) mol
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reactant
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Quantity
150 mL
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solvent
Reaction Step Four

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